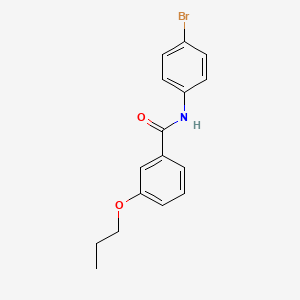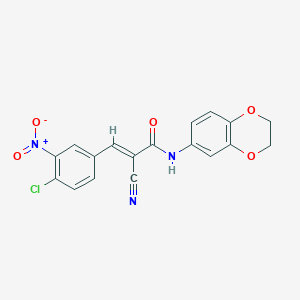![molecular formula C33H35NO3 B5243512 {4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone](/img/structure/B5243512.png)
{4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxycyclohexyl group, an ethynyl group, and a piperidinylmethanone group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone typically involves multiple steps, starting with the preparation of the individual components. The hydroxycyclohexyl group can be synthesized through the reduction of cyclohexanone, while the ethynyl group can be introduced via an alkyne addition reaction. The piperidinylmethanone group is often synthesized through a series of condensation reactions involving piperidine and benzophenone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and piperidinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl or piperidinyl rings.
Applications De Recherche Scientifique
{4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of {4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to {4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
4-Hydroxy-2-quinolones: These compounds are valuable in drug research and development due to their pharmaceutical and biological activities.
Cyclohexenone derivatives: These compounds exhibit anticancer activity and are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings
Propriétés
IUPAC Name |
[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO3/c35-31(27-16-14-26(15-17-27)18-23-32(36)21-8-3-9-22-32)34-24-19-30(20-25-34)33(37,28-10-4-1-5-11-28)29-12-6-2-7-13-29/h1-2,4-7,10-17,30,36-37H,3,8-9,19-22,24-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOCFXNSHBSGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5243448.png)


![N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE](/img/structure/B5243462.png)

![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5243468.png)

![3-(4-fluorophenyl)-5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5243498.png)
![1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone](/img/structure/B5243508.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5243514.png)
![2-[2-[4-(3-Methylcyclohexyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B5243519.png)
![3-Methoxy-4-[(4-methylphenyl)methoxy]benzonitrile](/img/structure/B5243527.png)
![methyl 1-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B5243530.png)
